molecular formula C21H26N2O4S B4938659 N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Katalognummer: B4938659
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: KZNDKHGRFGAEBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as Compound A, is a synthetic compound that has been studied extensively for its potential use in the treatment of various diseases.

Wirkmechanismus

N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A exerts its biological effects through the inhibition of the transcription factor NF-κB, which is a key regulator of inflammation and immune responses. NF-κB regulates the expression of genes involved in the production of pro-inflammatory cytokines and chemokines, as well as genes involved in cell proliferation and survival. By inhibiting NF-κB, this compound A reduces the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of NF-κB, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of cancer cell growth, and the reduction of autoimmune disorder symptoms. This compound A has also been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A is its specificity for NF-κB inhibition, which allows for the targeted modulation of inflammation and immune responses. However, one limitation of this compound A is its relatively low potency compared to other NF-κB inhibitors, which may limit its efficacy in certain applications.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent derivatives of this compound A that may have greater efficacy in certain applications. Additionally, further studies are needed to explore the potential of this compound A in the treatment of other diseases, such as neurodegenerative disorders.

Synthesemethoden

N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is 4-aminophenol, which is reacted with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. The 4-nitrobenzenesulfonamide is then reacted with 4-methylphenylamine to form 4-{[(4-methylphenyl)amino]sulfonyl}aniline. The final step involves the reaction of 4-{[(4-methylphenyl)amino]sulfonyl}aniline with cyclohexyl chloroacetate to form this compound A.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, this compound A has been shown to reduce the severity of symptoms in animal models of multiple sclerosis.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-7-9-18(10-8-16)23-28(25,26)20-13-11-19(12-14-20)27-15-21(24)22-17-5-3-2-4-6-17/h7-14,17,23H,2-6,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDKHGRFGAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.